3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide

Lipophilicity Steric hindrance Pyrazole-4-carboxamide

3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide (CAS 1014070-61-1) is a fully substituted pyrazole-4-carboxamide featuring a 3-methoxy, 1-methyl, and N-(2-methylphenyl) substitution pattern. It is commercially catalogued as a research-grade building block (purity ≥95%) by suppliers such as MedChemExpress.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 1014070-61-1
Cat. No. B2836514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide
CAS1014070-61-1
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C
InChIInChI=1S/C13H15N3O2/c1-9-6-4-5-7-11(9)14-12(17)10-8-16(2)15-13(10)18-3/h4-8H,1-3H3,(H,14,17)
InChIKeyIHQJEWVZPZFUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide (CAS 1014070-61-1): Procurement-Relevant Physicochemical and Structural Profile


3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide (CAS 1014070-61-1) is a fully substituted pyrazole-4-carboxamide featuring a 3-methoxy, 1-methyl, and N-(2-methylphenyl) substitution pattern [1]. It is commercially catalogued as a research-grade building block (purity ≥95%) by suppliers such as MedChemExpress . Computed physicochemical properties include a molecular weight of 245.28 g/mol, calculated logP (XLogP3) of 1.7, topological polar surface area of 56.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These features place the compound within favorable oral drug-like chemical space (no Rule-of-5 violations), with moderate lipophilicity that differentiates it from more hydrophilic pyrazole-4-carboxamide analogs.

Why Generic Substitution of 3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide Fails in Structure-Activity Studies


The specific ortho-methyl substitution on the N-phenyl ring of 3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide is predicted to induce a distinct torsional angle between the amide and the aromatic ring relative to para- or meta-substituted analogs, altering the three-dimensional presentation of the pharmacophore [1]. Pyrazole-4-carboxamide fungicides targeting succinate dehydrogenase (SDH) exhibit steep structure-activity relationships where minor changes in the N-aryl substituent can shift IC50 values by 3- to 10-fold [2]. Consequently, casual interchange with an N-phenyl, N-(p-tolyl), or N-(2-chlorophenyl) analog without experimental validation risks invalidating SAR models, confounding biological assay interpretation, and compromising reproducibility in target-engagement studies.

Quantitative Differentiation Evidence for 3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Ortho-Methyl Substitution Confers Distinct Lipophilicity and Steric Profile Relative to N-Phenyl and N-(p-Tolyl) Analogs in Pyrazole-4-Carboxamide Series

The computed XLogP3 for 3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide is 1.7, which is intermediate between the unsubstituted N-phenyl analog (predicted XLogP3 ~1.3) and the more hydrophobic N-(2-chlorophenyl) analog (predicted XLogP3 ~2.1) [1]. The ortho-methyl group introduces a steric clash that constrains the amide C–N rotational freedom, a feature absent in the N-(p-tolyl) isomer where the methyl group points away from the amide linkage. This constrained conformation is a critical determinant of binding-site complementarity in targets such as succinate dehydrogenase and kinase ATP-binding pockets [2].

Lipophilicity Steric hindrance Pyrazole-4-carboxamide

Hydrogen-Bond Donor/Acceptor Ratio of 1:3 Distinguishes This Compound from Secondary Amide-Rich Pyrazole-4-Carboxamide Scaffolds with Additional H-Bond Donors

The compound possesses 1 hydrogen bond donor (the carboxamide NH) and 3 hydrogen bond acceptors (carbonyl O, pyrazole N2, methoxy O), yielding a donor/acceptor ratio of 0.33 [1]. In contrast, 5-amino-substituted pyrazole-4-carboxamide analogs such as 5-amino-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide carry 2 donors and 4 acceptors (ratio 0.50), while the carboxylic acid precursor 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has 1 donor and 4 acceptors (ratio 0.25) . This intermediate H-bond profile impacts membrane permeability predictions and may influence target binding thermodynamics in a manner distinct from both more donor-rich and more acceptor-rich analogs.

Hydrogen bond Physicochemical property Drug-likeness

Topological Polar Surface Area of 56.2 Ų Places This Compound at the Lower End of CNS-Permeable Chemical Space Compared to Larger N-Aryl Pyrazole-4-Carboxamides

The topological polar surface area (TPSA) of 56.2 Ų for 3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide falls below the empirically established threshold of 60–70 Ų for significant blood–brain barrier penetration, while more elaborated pyrazole-4-carboxamide analogs containing additional heteroatom-rich substituents (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivative, TPSA ~110 Ų) are excluded from CNS drug-like space [1][2]. Within a series of N-aryl pyrazole-4-carboxamide building blocks, this compound occupies a property niche that balances adequate solubility with potential for passive CNS penetration.

CNS permeability TPSA Blood-brain barrier

Recommended Application Scenarios for 3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide (CAS 1014070-61-1) Based on Differentiated Properties


SAR Expansion of Succinate Dehydrogenase Inhibitor (SDHI) Lead Series via Ortho-Substituted N-Aryl Probe

Utilize this compound as a sterically constrained ortho-methyl probe in a matrix of N-aryl-substituted pyrazole-4-carboxamides to map the binding pocket tolerance of SDH enzymes from pathogenic fungi. The o-tolyl group's restricted amide rotation distinctively alters the dihedral angle between the pyrazole core and the phenyl ring relative to para- and meta-substituted analogs, enabling systematic exploration of shape-dependent potency differences that cannot be captured by N-phenyl or N-(p-tolyl) controls [1]. Comparative enzymatic assays against known SDHI standards (e.g., boscalid, fluxapyroxad) are required to quantify the contribution of this ortho-methyl substitution to target engagement.

Fragment-Based Screening of CNS-Relevant Targets Using a Low-TPSA Pyrazole Building Block

Incorporate 3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide into fragment or BIC (building-block-in-combination) libraries designed for blood–brain barrier-permeable hits. Its TPSA of 56.2 Ų places it within the empirically validated CNS-favorable range (<70 Ų), while the moderate logP of 1.7 reduces the risk of non-specific membrane partitioning compared to more lipophilic heterocyclic fragments [2]. This compound thus fills a property gap in many commercial CNS-focused fragment libraries, where pyrazole-containing entries are often either too polar (TPSA >80 Ų) or too lipophilic (logP >3.5).

Physicochemical Tool Compound for Permeability and Solubility Correlation Studies in Pyrazole-4-Carboxamide Series

Use this compound as one reference point in a designed set of N-aryl pyrazole-4-carboxamides spanning a range of HBD/HBA ratios (0.25 to 0.50) and logP values (1.3 to 2.1) to establish correlations between computed descriptors and experimental permeability (PAMPA or Caco-2) and thermodynamic solubility. The 1 HBD / 3 HBA profile of this compound provides an intermediate datapoint that is essential for validating in silico permeability models, as its properties reside between the more acceptor-biased carboxylic acid precursor and the more donor-biased 5-amino derivatives [3].

Custom Amide Library Synthesis via Late-Stage Diversification of the Carboxylic Acid Precursor

Procure the carboxylic acid precursor (3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, CAS 113100-56-4) alongside this compound to enable comparative synthesis of amide libraries. The pre-formed o-toluidide serves as a validated reference standard for assessing coupling efficiency, purity, and side-product profiles when generating novel amide analogs using different anilines. The successful commercial synthesis of this compound at 95% purity demonstrates the synthetic tractability of the amide bond formation step under standard coupling conditions, providing a benchmark for library production scale-up decisions.

Quote Request

Request a Quote for 3-methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.